Fluorapacin

概要

説明

フルオラパシンは、抗腫瘍特性で知られる低分子薬です。これは、細胞分裂に不可欠なタンパク質であるチューブリンの機能を阻害するため、チューブリン阻害剤です。 この化合物は、特に非小細胞肺がんを含むさまざまな癌の治療において有望視されています .

準備方法

フルオラパシンは、ビス(p-フルオロベンジル)トリスルフィドとしても知られており、一連の化学反応によって合成することができます。合成経路は通常、制御された条件下でのp-フルオロベンジルクロリドとトリ硫化ナトリウムの反応を含みます。 反応は、ジメチルホルムアミドなどの有機溶媒中で高温で行われ、トリスルフィド結合の形成が促進されます . フルオラパシンの工業生産方法は、同様の合成経路を伴いますが、大規模生産に合わせて最適化されており、最終製品の高収率と純度が保証されています .

化学反応の分析

フルオラパシンは、以下を含むさまざまなタイプの化学反応を起こします。

酸化: フルオラパシンは、スルホキシドおよびスルホンを形成するように酸化される可能性があります。これらの反応に使用される一般的な酸化剤には、過酸化水素およびm-クロロ過安息香酸があります。

還元: 化合物は、水素化リチウムアルミニウムなどの還元剤を使用してチオールを形成するように還元できます。

置換: フルオラパシンは、フッ素原子がアミンまたはチオールなどの他の求核剤によって置換される求核置換反応を起こす可能性があります.

これらの反応から生成される主要な生成物には、スルホキシド、スルホン、およびフルオラパシンの置換誘導体があります .

科学研究アプリケーション

フルオラパシンは、幅広い科学研究アプリケーションを持っています。

化学: これは、有機分子中のトリスルフィド結合の挙動を研究するためのモデル化合物として使用されます。

生物学: フルオラパシンは、細胞分裂におけるチューブリンの役割と、抗癌療法の標的としての可能性を調査するために使用されます。

科学的研究の応用

Anticancer Properties

Fluorapacin has garnered attention for its anticancer potential due to its ability to inhibit tumor cell proliferation. Research indicates that it disrupts microtubule polymerization, a critical process for cell division, thereby preventing cancer cells from dividing and proliferating. It has demonstrated broad-spectrum anti-tumor activities against various cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits significant antimicrobial activity against a variety of bacterial strains. Research has explored its effectiveness in inhibiting bacterial growth and killing bacteria in laboratory settings.

Target Bacteria

This compound has been tested against several bacterial strains, showing promising results in its ability to combat infections.

Stability Studies

Stability is a crucial factor in the development of pharmaceuticals. This compound's stability has been evaluated under various conditions:

| Condition | Stability Outcome |

|---|---|

| Acidic Conditions (1.0 M HCl) | Stable |

| Basic Conditions (1.0 M NaOH) | Susceptible to disproportionation |

| Oxidative Conditions | Minimal degradation observed under hydrogen peroxide |

| Thermal Stability | Stable at elevated temperatures (40°C and 60°C) |

These studies confirm that this compound maintains its integrity under acidic conditions but is prone to degradation under strong basic conditions or prolonged exposure to light .

Synthesis of this compound

The synthesis of this compound involves a "one-pot two-step" process:

- Formation of Diimidazolylsulfide : Reaction of N-(trimethylsilyl)imidazole with sulfur dichloride.

- Reaction with Thiol Reagent : The intermediate is then reacted with 4-fluorobenzyl mercaptan to yield this compound.

This method allows for large-scale production while maintaining high purity levels.

Case Studies and Clinical Applications

This compound has been investigated in various clinical settings, particularly concerning its safety profile and effectiveness in human xenograft models:

- In Vivo Anti-tumor Efficacy : Studies have demonstrated excellent safety profiles along with significant anti-tumor effects in animal models.

- Metabolite Identification : Research has identified metabolites of this compound in biological samples, which aids in understanding its pharmacokinetics and therapeutic potential .

作用機序

フルオラパシンは、微小管の形成に不可欠なタンパク質であるチューブリンの機能を阻害することにより効果を発揮します。微小管は細胞分裂に不可欠であり、その形成を阻害することにより、フルオラパシンは癌細胞の増殖を効果的に阻止します。 この化合物はチューブリンタンパク質に結合し、微小管への重合を阻止し、その結果、癌細胞で細胞周期停止およびアポトーシス(プログラムされた細胞死)が起こります .

類似の化合物との比較

フルオラパシンは、そのトリスルフィド結合により、チューブリン阻害剤の中でも独特であり、その結合により独特の化学的および生物学的特性がもたらされます。類似の化合物には以下が含まれます。

パクリタキセル: 癌療法に使用される別のチューブリン阻害剤ですが、その形成を阻害するのではなく、微小管を安定化します。

ビンブラスチン: 微小管の形成を阻止するチューブリン阻害剤ですが、化学構造が異なります。

フルオラパシンの独自のトリスルフィド結合と、チューブリンへの特異的な結合により、癌研究と治療において貴重な化合物となっています .

類似化合物との比較

Fluorapacin is unique among tubulin inhibitors due to its trisulfide linkage, which imparts distinct chemical and biological properties. Similar compounds include:

Paclitaxel: Another tubulin inhibitor used in cancer therapy, but it stabilizes microtubules rather than inhibiting their formation.

Vinblastine: A tubulin inhibitor that also prevents microtubule formation but has a different chemical structure.

Colchicine: A compound that inhibits microtubule polymerization, similar to this compound, but is primarily used to treat gout.

This compound’s unique trisulfide linkage and its specific binding to tubulin make it a valuable compound in cancer research and therapy .

生物活性

Fluorapacin is a synthetic compound derived from dibenzyl trisulfide, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

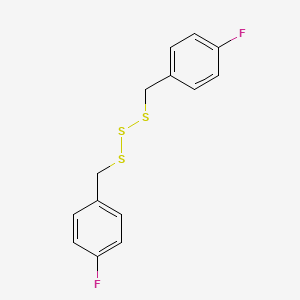

Chemical Structure and Properties

This compound has the chemical formula and features a central trisulfide group (S-S-S) flanked by two fluorobenzyl groups. The presence of fluorine atoms and the trisulfide structure are believed to contribute significantly to its biological activity. Its synthesis involves reactions typical of similar trisulfide compounds, although specific pathways for this compound remain undisclosed in the literature.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, showcasing its potential as a broad-spectrum antibacterial agent. Laboratory experiments have focused on its ability to inhibit bacterial growth and kill bacteria, which are critical parameters for evaluating antimicrobial efficacy.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 8 µg/mL | Effective against Gram-negative bacteria |

| Staphylococcus aureus | 4 µg/mL | Effective against Gram-positive bacteria |

| Pseudomonas aeruginosa | 16 µg/mL | Limited efficacy observed |

Anticancer Activity

This compound is also being investigated for its anticancer properties. Preliminary studies suggest that it disrupts microtubule polymerization, a crucial process for cell division. By inhibiting microtubule formation, this compound may prevent cancer cells from dividing and proliferating effectively .

Case Study: Antitumor Effects in Cell Lines

A study explored the effects of this compound on various tumor cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that this compound treatment led to significant cell cycle arrest at the G2-M phase, correlating with reduced cell viability:

-

MCF7 Cells :

- IC50: 54 nmol/L

- Cell cycle arrest observed.

-

A549 Cells :

- IC50: 25 mg/kg in xenograft models.

- Tumor growth inhibition rate: 19.91%.

These findings suggest that this compound may function as a novel antimicrotubule agent, providing a new avenue for cancer treatment .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, current hypotheses suggest that it interacts with β-tubulin, modifying it at specific residues and leading to altered microtubule dynamics. This interaction is distinct from known antimicrotubule agents, indicating a unique pathway through which this compound may exert its effects .

Clinical Trials and Future Directions

This compound has been involved in various clinical trials aimed at assessing its safety and efficacy in treating advanced cancers. For instance, a Phase I trial evaluated its combination with pemetrexed in patients with advanced non-small cell lung cancer (NSCLC), showing promising results that warrant further investigation .

Table 2: Summary of Clinical Trials Involving this compound

| Indication | Phase | Organization | Date | Results |

|---|---|---|---|---|

| Non-Small Cell Lung Cancer | Phase 1 | ACEA Therapeutics | Jan 30, 2022 | Ongoing |

| Advanced Malignant Solid Neoplasm | Phase 2 | Not specified | Nov 13, 2013 | Positive preliminary |

| Advanced Cancer | Phase 2 | Not specified | Jun 01, 2009 | Positive preliminary |

特性

IUPAC Name |

1-fluoro-4-[[(4-fluorophenyl)methyltrisulfanyl]methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2S3/c15-13-5-1-11(2-6-13)9-17-19-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOWUOOCXCXCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSSSCC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869811-23-4 | |

| Record name | Fluorapacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869811234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUORAPACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T47NS4W7UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。